The compound N,N'''-1,6-Hexanediylbis(N'-cyanoguanidine) is a chemical structure that serves as a backbone for various pharmacologically active cyanoguanidines. Cyanoguanidines are a class of compounds known for their diverse biological activities, including inhibition of enzymes like carbonic anhydrases, which are implicated in several physiological and pathological processes. The research into cyanoguanidines has led to the development of compounds with potential therapeutic applications in diseases such as glaucoma and hypertension.
The mechanism of action of cyanoguanidines involves the inhibition of carbonic anhydrase (CA) enzymes. These enzymes are responsible for catalyzing the reversible hydration of carbon dioxide, playing a crucial role in physiological processes such as respiration and acid-base balance. Inhibition of CA isoforms, particularly hCA II, has therapeutic implications. For instance, potent inhibition of hCA II by N,N''-diaryl cyanoguanidines can lead to the development of antiglaucoma agents, as hCA II is a significant drug target for this condition1. Furthermore, cyanoguanidines like N-(6-amino-3-pyridyl)-N'-[exo-bicyclo[2.2.1]hept-2-yl]-N''-cyanoguanidine have been shown to exhibit potassium channel-opening and antihypertensive activities, which are beneficial in the management of hypertension2.
The novel N,N''-diaryl cyanoguanidines synthesized in the study have shown potent inhibition against hCA II with low nanomolar inhibition constants. This selectivity and potency make them promising candidates for further medicinal and pharmacologic studies in the development of antiglaucoma drugs. The high selectivity for hCA II over other isoforms is particularly advantageous in reducing potential side effects associated with non-selective inhibition1.
The pharmacological evaluation of N-(6-amino-3-pyridyl)-N'-bicycloalkyl-N''-cyanoguanidines has revealed their potential as antihypertensive agents. The parent compound demonstrated potent antihypertensive activity along with potassium channel-opening properties. However, it was associated with undesirable changes in urinary electrolyte balance. Subsequent studies with amino acid conjugates, such as alanine and histidine congeners, showed reduced side effects and maintained antihypertensive efficacy, providing insights into the structural requirements for pinacidil-type potassium channel openers2.
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: